Silica

Description

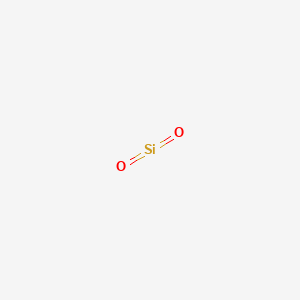

Structure

3D Structure

Properties

IUPAC Name |

dioxosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2Si/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPSYNLAJGMNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Si]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SiO2, O2Si | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | silica | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silica | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Silicon dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31392-49-1 | |

| Record name | Silica, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31392-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029677 | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.084 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.], Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, NKRA; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, White, fluffy powder or granules. Hygroscopic, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]; [NIOSH], Solid, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.] | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SILICON DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Silica, amorphous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

4046 °F at 760 mmHg (NIOSH, 2023), 4046 °F | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/, Insoluble, Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core., AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.2 (NIOSH, 2023) - Denser than water; will sink, 2.2 @ 25 °C, 2.20 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), approx 0 mm Hg, 0 mmHg (approx) | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Amorphous powder, Transparent to gray powder (Note: Amorphous silica is the non-crystalline form of O2Si). ... solid, Silica gel is a coherent, rigid, continuous three-dimensional network of spherical particles of colloidal microporous silica. | |

CAS No. |

7631-86-9, 14639-89-5, 14808-60-7, 13778-37-5, 15468-32-3, 14464-46-1, 20243-18-9, 13778-38-6, 15723-40-7, 17679-64-0, 60676-86-0, 92283-58-4, 99439-28-8, 112945-52-5 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chalcedony (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14639-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quartz (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14808-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stishovite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13778-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridymite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15468-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silica | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7631-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cristobalite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lussatite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20243-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicon dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stishovite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coesite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cristobalite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcedony | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014639895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014808607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridymite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015468323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agate (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015723407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Keatite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silica, vitreous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092283584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz-beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099439288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aquafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112945525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | silicon dioxide; synthetic amorphous silicon dioxide (nano) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETJ7Z6XBU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

3110 °F (NIOSH, 2023), 3110 °F, 1716 - 1736 °C | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Contemporary Significance of Silicon Dioxide in Chemical and Materials Sciences

Silicon dioxide is a cornerstone material in numerous scientific and industrial fields due to its versatile properties. numberanalytics.comcfsilicones.com Its significance spans from being a primary constituent of sand and a fundamental component in the construction industry for producing concrete and glass to its critical role in high-tech applications. numberanalytics.commaterialneutral.infoalfatestlab.com

In the realm of chemical sciences, SiO₂ is widely utilized as a catalyst and as a stationary phase in chromatography. cfsilicones.com Its high surface area and porosity make it effective in purification processes. cfsilicones.com Amorphous silicon dioxide, for instance, is used as a carrier for catalysts due to its large internal surface area and chemical resistance. materialneutral.info

The materials science landscape is heavily influenced by silicon dioxide. In electronics, it serves as an excellent insulator and is a key component in the fabrication of semiconductor devices, including the gate oxide in MOS transistors. taylorandfrancis.comfiveable.me The drive for smaller and more efficient electronic devices has spurred research into high-purity silicon dioxide powders. marketresearchintellect.com Furthermore, its thermal stability and insulating properties are advantageous in the glass and ceramics industries. gitbook.io The development of advanced materials often involves the use of silicon dioxide nanoparticles as a reinforcing component to create nanocomposites with enhanced strength and durability. taylorandfrancis.comfiveable.me

Recent research has also highlighted the potential of silicon dioxide in energy applications. It is being explored for use in solar panels and as a promising material for next-generation battery technologies, particularly in Li-ion and Li-S batteries, due to its high theoretical capacity. gitbook.ionanografi.com The move towards sustainable and eco-friendly production methods is also influencing the silicon dioxide market, with a focus on minimizing environmental impact. marketresearchintellect.com

Fundamental Structural Diversity: Crystalline and Amorphous Architectures

Silicon dioxide exists in two primary structural categories: crystalline and amorphous (non-crystalline). wikipedia.orgnih.gov While chemically identical, these forms exhibit different arrangements of their silicon and oxygen atoms, leading to distinct properties and applications. nih.govvedantu.com

Crystalline Silicon Dioxide

Crystalline silica (B1680970) (c-silica) is characterized by a well-ordered, repeating three-dimensional structure of silicon and oxygen atoms. nih.govvedantu.com In these structures, each silicon atom is tetrahedrally bonded to four oxygen atoms. numberanalytics.com The most common crystalline form of silicon dioxide is quartz, a major component of sand and various rocks. wikipedia.orgfiveable.me Other naturally occurring crystalline polymorphs include tridymite and cristobalite (high-temperature forms), and coesite and stishovite (high-pressure forms). wikipedia.org These different crystalline forms, or polymorphs, have the same local structure around the silicon and oxygen atoms but differ in their long-range crystal structure. wikipedia.org The transitions between these forms are typically slow, allowing them to coexist at room temperature. princeton.edu

Amorphous Silicon Dioxide

In contrast to its crystalline counterparts, amorphous silicon dioxide (a-silica) lacks a long-range ordered structure; its atomic arrangement is more random. nih.govvedantu.com Natural examples of amorphous this compound include opal and diatomaceous earth. wikipedia.org Synthetically produced amorphous this compound comes in various forms, such as this compound gel, fumed this compound, and aerogels. wikipedia.org When molten silicon dioxide is cooled rapidly, it solidifies into a glass rather than crystallizing. wikipedia.org Amorphous this compound generally has a lower density than crystalline forms and exhibits different physical properties, such as a higher solubility in water. wikipedia.org For instance, the solubility of amorphous this compound is three to four times higher than that of quartz. wikipedia.org

Trajectories of Modern Silicon Dioxide Research: from Bulk to Nanoscale Phenomena

Solution-Based Synthesis Approaches

Solution-based methods offer a versatile and scalable platform for the synthesis of silicon dioxide materials with diverse morphologies and functionalities. These approaches, predicated on chemical reactions in a liquid medium, allow for fine control over particle size, shape, porosity, and surface chemistry.

Advanced Sol-Gel Chemistry and Process Optimization

The sol-gel process is a widely employed chemical method for synthesizing silicon dioxide materials from molecular precursors. wikipedia.org It involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase. rsc.org The process is fundamentally based on two sequential reactions: the hydrolysis of silicon alkoxide precursors, such as tetraethyl orthosilicate (B98303) (TEOS) or tetramethoxysilane (B109134) (TMOS), followed by the condensation of the resulting silanol (B1196071) groups to form a siloxane network (Si-O-Si). rsc.orgrsc.org

Hydrolysis: Si(OR)4 + 4H2O → Si(OH)4 + 4ROH

Condensation: 2Si(OH)4 → (HO)3Si-O-Si(OH)3 + H2O

Advanced sol-gel chemistry focuses on the precise control of these reaction kinetics to tailor the final material's properties. researchgate.net Key process parameters that are optimized include:

pH (Catalyst): The reaction can be catalyzed by either an acid or a base. rsc.org Acid catalysis promotes a slower hydrolysis rate and results in weakly branched, linear-like polymers, leading to gels with smaller pores. Conversely, base catalysis (e.g., with ammonia) leads to a rapid hydrolysis and condensation, favoring the formation of highly branched clusters that result in a particulate gel structure with larger pores. rsc.orgrsc.org

Water-to-Precursor Ratio (Rw): The Rw ratio significantly influences the hydrolysis rate. Higher Rw values generally lead to more complete hydrolysis and a more extensively cross-linked gel network.

Solvent: The choice of solvent, typically an alcohol, affects the solubility of the precursor and the rate of the hydrolysis and condensation reactions.

Temperature: Temperature affects the rates of both hydrolysis and condensation, thereby influencing the gelation time and the structure of the resulting gel. researchgate.net

Recent advancements include the development of organic-inorganic hybrid materials by incorporating organic molecules like hydroxyethyl (B10761427) cellulose (B213188) into the this compound network, offering unique functionalities. cdut.edu.cn Furthermore, the sol-gel method is a foundational technique for creating multicomponent systems, such as immobilizing noble metal nanoparticles on the surface of this compound microspheres. aip.org

Refinements in Stöber Process Applications

The Stöber process, first described in 1968, is a specific and highly influential sol-gel method for producing monodisperse spherical this compound nanoparticles. wikipedia.org The classical method involves the hydrolysis and condensation of a silicon alkoxide (typically TEOS) in an alcohol medium, catalyzed by ammonia (B1221849). wikipedia.orgrsc.org The remarkable uniformity in particle size is a key advantage of this process. jkcs.or.kr

Refinements to the Stöber process have enabled even greater control over nanoparticle characteristics:

Size Control: The size of the resulting this compound spheres can be precisely tuned, typically within the 50 to 2000 nm range, by systematically varying the concentrations of reactants, including TEOS, water, and ammonia, as well as the choice of alcohol solvent. wikipedia.orgjkcs.or.kr For instance, a simplified three-ingredient approach using ethanol, aqueous ammonia, and TEOS can reliably produce particles in the 15–400 nm range. nih.gov

Morphology Control: While the classic Stöber process yields spherical particles, modifications can produce different morphologies. For example, induced aggregation using acetone (B3395972) followed by the addition of more TEOS can create nanodumbbells. chemrxiv.org

Porosity Control: The introduction of surfactants or micelle-forming materials, such as cetyl trimethylammonium bromide (CTAB), as templates during a modified Stöber synthesis can lead to the formation of mesoporous this compound nanoparticles (MSNPs). rsc.org The removal of these templates, often through calcination, leaves behind a porous structure. rsc.org

The table below summarizes the effect of key parameters on particle size in a simplified Stöber synthesis.

| Parameter Varied | Observation | Resulting Particle Size Range |

| Ammonia Concentration | Directly related to particle size | 13 nm to 400 nm |

| Water Concentration | Directly related to particle size | 100 nm to 300 nm |

| Ethanol Purity (96% vs 99.8%) | Higher purity allows for easier control and smaller particles | 13 nm (with 99.8%) vs 63 nm (with 96%) as the smallest attainable size |

Hydrothermal and Solvothermal Synthesis of Crystalline and Amorphous Phases

Hydrothermal and solvothermal synthesis are methods that employ elevated temperatures and pressures in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions to produce crystalline materials. taylorandfrancis.com These techniques can be used to synthesize various crystalline polymorphs of silicon dioxide, such as quartz and cristobalite, which are not typically accessible through standard sol-gel methods at room temperature. researchgate.net

The process generally involves heating a precursor mixture, which can include amorphous this compound, in a sealed vessel called an autoclave. taylorandfrancis.com Under these conditions, the solubility of the reactants increases, facilitating dissolution and subsequent crystallization of the desired phase upon reaching supersaturation. taylorandfrancis.com

Key findings in this area include:

The transformation of amorphous this compound, prepared by a sol-gel method, into a crystalline phase through subsequent hydrothermal treatment. researchgate.net

The ability to control the resulting crystalline phase and particle morphology by tuning parameters such as temperature, pressure, reaction time, and the presence of mineralizers or catalysts. taylorandfrancis.comgoogle.com For instance, high-purity crystalline this compound can be synthesized hydrothermally at temperatures around 180°C and above, with reaction times ranging from 8 to 168 hours. google.com

These methods are also employed for the synthesis of crystalline–amorphous hybrid materials, which combine the properties of both phases. rsc.org

Emulsion Template Methods for Morphological Control and Anisotropic Growth

Emulsion templating is a versatile approach that utilizes the droplets of an immiscible liquid as templates to direct the formation of silicon dioxide structures. mdpi.com This method is particularly effective for creating materials with controlled morphologies, including hollow spheres and anisotropic shapes like nanowires. mdpi.commdpi.com

The general principle involves creating an emulsion, which is a dispersion of one liquid in another (e.g., oil-in-water or water-in-oil). The hydrolysis and condensation of a this compound precursor, such as TEOS, are then confined to the interface between the two phases or within the dispersed droplets. mdpi.com

Recent research has demonstrated:

The synthesis of SiO2 nanowires using a polyethylene (B3416737) glycol (PEG)-based emulsion template in isopropanol. mdpi.comnih.gov In this system, key parameters like the molecular weight of PEG, and the concentrations of sodium citrate, ammonia, and TEOS are optimized to achieve anisotropic growth, resulting in nanowires with uniform diameters. mdpi.comresearchgate.net

The formation of rod-shaped this compound particles, where growth originates from water-rich droplets containing polyvinylpyrrolidone (B124986) (PVP) and sodium citrate, dispersed in an oil phase. acs.org

The fabrication of hollow this compound spheres by using emulsion droplets as templates. mdpi.comsemanticscholar.org After the formation of a this compound shell around the droplet, the liquid core is removed, leaving a hollow structure. mdpi.com

The table below shows an example of optimized parameters for SiO2 nanowire synthesis using an emulsion template method. mdpi.com

| Parameter | Optimized Value |

| Solvent | Isopropanol |

| PEG Molecular Weight | 6000 g/mol |

| PEG Amount | 0.5 g |

| Water Volume | 325 µL |

| Sodium Citrate (0.05 M) | 300 µL |

| Ammonia | 75 µL |

| TEOS | 300 µL |

| Temperature | 75 °C |

| Time | 4 h |

Vapor-Phase and High-Temperature Fabrication Techniques

Vapor-phase methods involve the deposition of a solid material from a gaseous phase onto a substrate. These techniques are paramount in the semiconductor industry for creating high-quality, uniform thin films of silicon dioxide.

Chemical Vapor Deposition (CVD) for Thin Film Fabrication

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired thin film. wikipedia.org For silicon dioxide, this technique offers excellent control over film thickness and uniformity, which is critical for manufacturing integrated circuits and microelectronic devices. cadence.comlinde-amt.com

The fundamental steps in a CVD process include the introduction of precursor gases into a reaction chamber, their diffusion to the substrate, surface reactions, and the removal of volatile by-products. linde-amt.comsvmi.com

Different types of CVD are employed for SiO2 fabrication, each with specific operating conditions:

Atmospheric Pressure CVD (APCVD): This method is conducted at standard atmospheric pressure and is characterized by a high deposition rate. svmi.com

Low-Pressure CVD (LPCVD): Performed at sub-atmospheric pressures, LPCVD generally provides better film uniformity and step coverage compared to APCVD. wikipedia.orgsvmi.com A common reaction involves the decomposition of tetraethyl orthosilicate (TEOS) at temperatures between 900-1000 K. google.com

Plasma-Enhanced CVD (PECVD): In PECVD, a plasma is used to energize the precursor gases, allowing for deposition to occur at much lower temperatures (100–400 °C). svmi.com This is advantageous for temperature-sensitive substrates. google.com High-density plasma (HDP-CVD) is a variant that operates at even lower temperatures. svmi.com

Catalytic CVD: Research has shown that catalysts like ammonia can significantly lower the deposition temperature for SiO2 CVD, enabling reactions at or near room temperature using precursors like silicon tetrachloride and water. google.com

The choice of precursor is crucial and depends on the specific CVD technique and desired film properties. Common precursors for SiO2 CVD include silane (B1218182) (SiH4), dichlorosilane (B8785471) (SiH2Cl2), and tetraethyl orthosilicate (TEOS), often reacted with an oxygen source like O2, N2O, or H2O. wikipedia.orggoogle.com

The table below outlines typical conditions for various SiO2 CVD processes.

| CVD Type | Typical Temperature Range | Precursors | Key Advantages |

| APCVD | ~400-500 °C | SiH4 + O2 | High deposition rate |

| LPCVD | 650-1000 K | TEOS, SiH2Cl2 + N2O | Excellent uniformity and step coverage |

| PECVD | 100-400 °C | SiH4 + N2O | Low deposition temperature |

| Catalytic CVD | ~313-333 K | SiCl4 + H2O with NH3 catalyst | Room temperature deposition |

Pyrogenic (Fumed) this compound Synthesis and Particle Aggregation Control

The synthesis process unfolds in a series of steps:

Vaporization and Reaction: A volatile silicon precursor is vaporized and introduced into a high-temperature flame, where it reacts with water formed from the combustion of hydrogen and oxygen. tandfonline.comgoogle.comtandfonline.com

Nucleation and Primary Particle Formation: This reaction leads to the nucleation of minute, spherical primary particles of amorphous silicon dioxide. tandfonline.comtandfonline.com These primary particles typically range in size from 7 to 40 nanometers. fumed-silica.net

Aggregation: These newly formed primary particles are extremely fine and collide with each other at high temperatures, fusing together to form three-dimensional, branched, chain-like structures known as aggregates. tandfonline.comtandfonline.comfrontiersin.org These aggregates can range in length from approximately 0.1 to 0.5 micrometers. google.comgoogle.com

Agglomeration: As the material cools, these aggregates further associate into larger, loosely held structures called agglomerates, which can be several micrometers in size. google.comgoogle.com

Control of Particle Aggregation:

The degree of aggregation is a critical parameter that influences the final properties of the fumed this compound. unitn.it Controlling this aspect is a key focus of synthetic strategies. The aggregation process is influenced by several factors, including temperature, reactant concentration, and residence time in the flame. tandfonline.comtandfonline.com

Temperature and Viscosity: The viscosity of this compound is highly dependent on temperature. By carefully controlling the temperature profile and gradients within the reactor, the extent of sintering and fusion between primary particles can be managed. tandfonline.comtandfonline.com Higher temperatures promote more complete fusion, leading to less branched aggregates, while rapid cooling limits this process, resulting in a more open, fractal-like structure. google.com

Reactant Concentration: The concentration of the silicon precursor influences the number of primary particles formed. sapub.org Higher concentrations can lead to the formation of larger aggregates. sapub.org

Flame Spray Pyrolysis (FSP): A variation of the pyrogenic method, Flame Spray Pyrolysis (FSP), offers enhanced control over particle morphology. sapub.orgtandfonline.com In FSP, a liquid precursor, often a silicon-containing compound dissolved in a solvent, is sprayed into a flame. sapub.orgtandfonline.comnih.gov This technique allows for the use of a wider range of precursors and provides another level of control through parameters like droplet size and precursor concentration in the feed solution. sapub.orgtandfonline.com For instance, using a 0.5 molar solution of tetraethylorthosilicate (TEOS) in n-hexane can produce sintered nanoparticles of about 15 nm, while a higher concentration and flow rate can result in larger particles up to 40 nm. sapub.org

Post-Quench Modification: Introducing dopants or adjusting the time-temperature profile after the initial combustion (post-quench) can also be used to modify the final aggregate size. google.com

The structure of fumed this compound aggregates is often described as fractal, with a mass fractal dimension typically around 1.86, which is consistent with a diffusion-limited cluster-cluster aggregation model. tandfonline.comtandfonline.com The interactions governing the aggregation of fumed this compound particles are primarily van der Waals forces and hydrogen bonding between silanol groups on the surfaces of adjacent particles. frontiersin.org

| Parameter | Effect on Particle/Aggregate Characteristics | Controlling Method |

|---|---|---|

| Temperature | Influences this compound viscosity and the degree of sintering between primary particles. Higher temperatures can lead to more compact aggregates. tandfonline.comtandfonline.com | Adjusting fuel and oxygen flow rates, reactor design. google.com |

| Precursor Concentration | Affects primary particle size and subsequent aggregate size. Higher concentrations can lead to larger aggregates. sapub.org | Controlling the feed rate of the silicon precursor. sapub.org |

| Residence Time | Determines the time available for particle collision and growth. Longer residence times can result in larger aggregates. | Modifying reactor geometry and gas flow velocities. google.com |

| Precursor Type | Different precursors (e.g., SiCl₄, organosilanes) can have different reaction kinetics, influencing particle formation. google.com | Selection of the volatile silicon compound. google.com |

Thermal Evaporation and Pulsed Laser Deposition Strategies

Beyond flame-based methods, other physical vapor deposition (PVD) techniques are employed for the synthesis of high-purity silicon dioxide thin films and nanostructures. These methods offer precise control over film thickness, uniformity, and microstructure.

Thermal Evaporation:

In thermal evaporation, a source material, typically solid silicon or silicon monoxide (SiO), is heated in a high-vacuum environment until it evaporates. The vapor then travels and condenses onto a substrate, forming a thin film. To form silicon dioxide, the deposition can be performed in the presence of a controlled amount of oxygen (reactive evaporation), or a silicon monoxide film can be deposited and subsequently annealed in an oxygen atmosphere to form stoichiometric SiO₂.

The key process parameters that are controlled to tailor the film properties include:

Source Temperature: This determines the evaporation rate of the source material.

Substrate Temperature: Influences the mobility of the deposited atoms on the substrate surface, affecting the film's density and microstructure.

Oxygen Partial Pressure: In reactive evaporation, this is critical for achieving the desired stoichiometry of the silicon dioxide film.

Deposition Rate: The rate at which the film grows, which can impact its density and internal stresses.

Pulsed Laser Deposition (PLD):

Pulsed Laser Deposition is a versatile thin-film deposition technique where a high-power pulsed laser beam is focused onto a target of the material to be deposited (in this case, a silicon or this compound target) within a vacuum chamber. The intense laser pulse ablates material from the target, creating a plasma plume that expands and deposits onto a substrate positioned opposite the target.

Advantages of PLD for SiO₂ synthesis include:

Stoichiometric Transfer: The composition of the target material can be faithfully reproduced in the deposited film.

High-Energy Species: The ablated species in the plasma plume are energetic, which can lead to the formation of dense, high-quality films even at lower substrate temperatures.

Reactive Deposition: The deposition can be carried out in a reactive gas environment (e.g., oxygen) to ensure the formation of stoichiometric SiO₂.

By controlling parameters such as laser fluence (energy per unit area), laser repetition rate, background gas pressure, and substrate temperature, the properties of the resulting silicon dioxide films, such as crystallinity, surface roughness, and optical properties, can be precisely tuned.

| Feature | Thermal Evaporation | Pulsed Laser Deposition (PLD) |

|---|---|---|

| Source Material | Silicon, Silicon Monoxide | Silicon, Silicon Dioxide |

| Deposition Mechanism | Evaporation and condensation | Laser ablation and plasma plume deposition |

| Key Control Parameters | Source temperature, substrate temperature, oxygen partial pressure, deposition rate | Laser fluence, repetition rate, background gas pressure, substrate temperature |

| Advantages | Simple setup, suitable for large-area deposition | Stoichiometric transfer, high-quality films at lower temperatures, versatility |

Green Chemistry Principles in Silicon Dioxide Material Production

The growing emphasis on sustainable manufacturing has spurred research into applying green chemistry principles to the production of silicon dioxide materials. The goal is to develop more environmentally benign processes that reduce waste, minimize energy consumption, and utilize renewable or less hazardous starting materials.

One promising area is the use of this compound precursors derived from biological sources, often referred to as "biothis compound." Rice husks, for example, are an abundant agricultural waste product that contains a high percentage of this compound. Processes have been developed to extract this this compound, often involving controlled thermal treatment (calcination) and chemical purification steps. This approach not only provides a renewable feedstock but also adds value to an agricultural byproduct that might otherwise be discarded.

Another key aspect of green synthesis is the replacement of harsh solvents and reagents with more environmentally friendly alternatives. For instance, in sol-gel processes, traditional alcohol-based solvents can be replaced with water or supercritical fluids like carbon dioxide. Supercritical CO₂ is particularly attractive as it is non-toxic, non-flammable, and can be easily removed from the final product by depressurization, leaving no solvent residue.

| Green Chemistry Principle | Application in SiO₂ Synthesis | Example |

|---|---|---|

| Use of Renewable Feedstocks | Utilizing this compound from biological or agricultural waste sources. | Extraction of this compound from rice husks. |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with benign alternatives. | Using water or supercritical CO₂ as a solvent in sol-gel synthesis. |

| Energy Efficiency | Employing methods that reduce energy consumption. | Microwave-assisted synthesis to lower reaction times and temperatures. |

| Waste Prevention | Designing processes that minimize or eliminate byproducts. | Developing closed-loop processes where byproducts are recycled. |

Precision Control over Morphological Features and Dimensionality in Synthesis

Achieving precise control over the size, shape, and porosity of silicon dioxide materials is crucial for their application in advanced technologies. Various synthetic strategies have been developed to tailor these morphological features with a high degree of precision.

Control of Particle Size and Monodispersity:

The Stöber method is a classic example of a wet-chemical route that allows for the synthesis of monodisperse, spherical this compound nanoparticles. This process involves the hydrolysis and condensation of a silicon alkoxide precursor, such as tetraethyl orthosilicate (TEOS), in an alcohol solvent with a basic catalyst, typically ammonia. By carefully adjusting parameters like the concentrations of reactants, water, and catalyst, as well as the temperature, the final particle size can be controlled with remarkable precision, from tens of nanometers to several micrometers. The use of surfactants can also be employed to control the size and morphology of the resulting nanoparticles. rsc.org For instance, short alkyl-chain fluoro surfactants have been shown to be effective in producing highly monodispersed this compound nanoparticles in the size range of 50-200 nm. rsc.org

Templating for Controlled Porosity and Shape:

To create more complex morphologies, such as porous structures or non-spherical shapes, templating methods are widely used.

Soft Templating: This approach utilizes self-assembling molecules, such as surfactants or block copolymers, as templates. These molecules form micelles or other ordered structures in solution, around which the this compound network forms. Subsequent removal of the organic template, typically by calcination or solvent extraction, leaves behind a porous this compound structure with a morphology dictated by the original template. This method is the basis for the synthesis of mesoporous this compound materials like MCM-41 and SBA-15, which have highly ordered, uniform pore structures.

Hard Templating: In this method, a pre-formed solid material with a defined structure, such as an array of polymer spheres (an opal) or a porous membrane, is used as a template. The voids of the template are infiltrated with a this compound precursor, which is then solidified. Finally, the template is selectively removed (e.g., by calcination or etching), resulting in a this compound structure that is an inverse replica of the original template. This technique allows for the fabrication of complex, three-dimensionally ordered macroporous (3DOM) this compound, also known as inverse opals.

Control of Dimensionality:

By combining various synthetic techniques, it is possible to control the dimensionality of the resulting silicon dioxide materials.

Zero-Dimensional (0D): Monodisperse nanoparticles, as produced by methods like the Stöber process, represent 0D materials.

One-Dimensional (1D): this compound nanowires and nanotubes can be synthesized using techniques like flame spray pyrolysis on specific substrates or by using anisotropic templates. nih.gov For example, this compound nanowires with diameters of about 20 nm have been grown on glass substrates using flame spray pyrolysis of organometallic solutions. nih.gov

Two-Dimensional (2D): Thin films and coatings with precisely controlled thickness are fabricated using methods like thermal evaporation, PLD, and spin-coating or dip-coating from sol-gel solutions.

Three-Dimensional (3D): Highly ordered porous networks, such as those created by templating methods, represent advanced 3D materials.

This high level of control over the physical characteristics of silicon dioxide is fundamental to its use in a vast array of applications, from catalysis and separation to photonics and drug delivery.

| Desired Feature | Synthetic Method | Key Control Parameters |

|---|---|---|

| Monodisperse Spherical Nanoparticles | Stöber Method | Reactant concentrations, catalyst concentration, temperature, choice of solvent. rsc.org |

| Mesoporous Structures | Soft Templating (e.g., with surfactants) | Type and concentration of template, precursor-to-template ratio, pH, temperature. |

| Macroporous/Ordered Structures | Hard Templating (e.g., with colloidal crystals) | Size and packing of template particles, infiltration conditions, template removal process. |

| Nanowires/1D Structures | Flame Spray Pyrolysis, Template-assisted growth | Substrate type, precursor, flame conditions, template geometry. nih.gov |

| Thin Films/2D Structures | PVD (Thermal Evaporation, PLD), Sol-Gel (Spin/Dip-coating) | Deposition rate, substrate temperature, precursor solution viscosity, withdrawal/spin speed. |

Crystalline Polymorphs and Their Advanced Structural Characterization

The crystalline polymorphs of silicon dioxide are numerous, with the most common being quartz, tridymite, and cristobalite, each with high- and low-temperature forms. wikipedia.orgprinceton.edu At elevated pressures, denser phases such as coesite and stishovite become stable. britannica.comlibretexts.org

At ambient temperature and pressure, the most stable crystalline form of SiO₂ is alpha-quartz (α-quartz). uobabylon.edu.iq It crystallizes in the trigonal crystal system, with the space group being either P3₁21 or P3₂21, depending on the chirality of the structure. wikipedia.orgwisc.edu The fundamental structural unit is the SiO₄ tetrahedron, where a central silicon atom is covalently bonded to four oxygen atoms. These tetrahedra are linked at their corners to form a continuous three-dimensional framework. wikipedia.orgmaterialsproject.orgmaterialsproject.org In α-quartz, these tetrahedra are arranged in helical chains along the c-axis. cambridge.org

High-resolution analysis techniques, such as X-ray and neutron diffraction, have provided precise details of the α-quartz structure. aip.org At room temperature, the Si-O bond lengths are not all equivalent; there are two shorter and two longer bonds. materialsproject.orgmaterialsproject.org Specifically, at 291 K, these have been measured at 1.603 Å and 1.613 Å, respectively. cambridge.org The Si-O-Si angle in α-quartz is approximately 144°. wikipedia.org The unit cell parameters for α-quartz are typically a = 4.916 Å and c = 5.4054 Å. wisc.edu

Table 1: Crystallographic Data for Alpha-Quartz (α-SiO₂) at Ambient Conditions

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Trigonal | wikipedia.org |

| Space Group | P3₁21 or P3₂21 | wikipedia.orgwisc.edu |

| Unit Cell (a) | ~4.91 Å | materialsproject.orgmaterialsproject.org |

| Unit Cell (c) | ~5.43 Å | materialsproject.orgmaterialsproject.org |

| Si-O Bond Lengths | ~1.61 Å and ~1.62 Å | materialsproject.orgmaterialsproject.org |

| Si-O-Si Bond Angle | ~144° | wikipedia.org |

Upon heating, α-quartz transforms into other polymorphs. At 573°C, a displacive transformation occurs, converting α-quartz to β-quartz, which has a higher, hexagonal symmetry. wikipedia.orgquartzpage.de This transition involves a minor rotation of the SiO₄ tetrahedra without breaking any bonds. wikipedia.org

At 870°C, β-quartz can transform into β-tridymite, and at 1470°C, β-tridymite converts to β-cristobalite. chemicalbook.comuobabylon.edu.iq These are reconstructive transformations, meaning they require the breaking and reforming of Si-O bonds. quartzpage.de However, the transformation from β-quartz to tridymite is kinetically slow, and in many practical scenarios, especially in the absence of certain impurities, β-quartz may transform directly to cristobalite at higher temperatures. chemicalbook.comwikipedia.org

Both tridymite and cristobalite have their own high-temperature (β) and low-temperature (α) forms. aip.org High-cristobalite (β-cristobalite), stable above 1470°C, has a cubic structure. geoscienceworld.org Upon cooling to around 260°C, it undergoes a displacive transition to low-cristobalite (α-cristobalite), which has a tetragonal structure. chemicalbook.comgeoscienceworld.org Similarly, high-tridymite (β-tridymite) is hexagonal, but upon cooling, it passes through several subtle structural changes, with the common low-temperature form, α-tridymite, being orthorhombic or monoclinic. chemicalbook.comquartzpage.de The exact transition temperatures for both cristobalite and tridymite can be influenced by the degree of structural order and the presence of impurities. geoscienceworld.orgarizona.edu

Table 2: Transition Temperatures of Common this compound Polymorphs at Atmospheric Pressure

| Transformation | Temperature (°C) | Type |

|---|---|---|

| α-quartz ↔ β-quartz | 573 | Displacive |

| β-quartz → β-tridymite | 870 | Reconstructive |

| β-tridymite → β-cristobalite | 1470 | Reconstructive |

| α-cristobalite ↔ β-cristobalite | ~260 | Displacive |

Under conditions of high pressure, the open framework structure of quartz and its high-temperature polymorphs transforms into denser arrangements. britannica.com Coesite and stishovite are two such high-pressure polymorphs, often found in nature at meteorite impact sites. wikipedia.orgbritannica.combritannica.com

Coesite, which can be formed from quartz at pressures above ~2.5 GPa, maintains the tetrahedral coordination of silicon with oxygen. britannica.compnas.org However, the arrangement of these tetrahedra is much more compact than in quartz.

Stishovite, formed at even higher pressures (above ~8 GPa), represents a more dramatic structural change. britannica.comnih.gov In stishovite, the silicon atom is no longer in four-fold (tetrahedral) coordination but is instead in six-fold (octahedral) coordination with oxygen. britannica.comtulane.edu This change to a rutile-type tetragonal structure results in a significantly denser mineral. britannica.com This is the only common this compound polymorph where silicon exhibits octahedral coordination. tulane.edu

Table 3: Key Structural Distinctions of High-Pressure SiO₂ Polymorphs

| Polymorph | Formation Pressure | Si Coordination | Crystal System |

|---|---|---|---|

| Coesite | > ~2.5 GPa | 4 (Tetrahedral) | Monoclinic |

| Stishovite | > ~8 GPa | 6 (Octahedral) | Tetragonal |

The study of SiO₂ phase transitions under non-ambient conditions has been greatly advanced by in-situ investigation techniques, such as using diamond anvil cells (DACs) combined with synchrotron X-ray diffraction or Raman spectroscopy. nih.govcarnegiescience.edu These methods allow for real-time observation of structural changes as pressure and temperature are varied. copernicus.orgcopernicus.org

In-situ studies have revealed that the kinetics of phase transformations are crucial. researchgate.net For instance, rapid compression of α-quartz can shift the transition to stishovite to significantly higher pressures (18-38 GPa) than the equilibrium pressure of around 7 GPa. researchgate.net Furthermore, some dynamic compression experiments on α-quartz have shown transformations to a disordered, metastable crystalline phase rather than directly to crystalline stishovite or an amorphous state. carnegiescience.edunih.gov

In-situ heating experiments at high pressures have also elucidated complex transformation pathways. For example, amorphous this compound or α-quartz, when subjected to pressures above 30 GPa and then heated, can first crystallize into a disordered NiAs-type structure before transforming into the rutile-type (stishovite) structure at higher temperatures. researchgate.netpsu.edu The starting material significantly influences the transformation pathway; cristobalite, for instance, follows a different sequence of high-pressure phases compared to quartz or tridymite. psu.edu

Amorphous Silicon Dioxide Networks: Microscopic and Spectroscopic Insights

In contrast to the long-range periodic order of crystalline this compound, amorphous silicon dioxide, also known as this compound glass or fused this compound, possesses only short-range and medium-range order. taylorandfrancis.com This non-crystalline structure results from cooling molten SiO₂ rapidly enough to prevent crystallization. chemicalbook.com

Short-range order (SRO) in amorphous this compound refers to the local atomic arrangement, typically within the first few coordination shells (~5 Å). taylorandfrancis.comarxiv.org Spectroscopic and diffraction studies confirm that the fundamental SiO₄ tetrahedron is the basic building block, similar to crystalline polymorphs. mdpi.comnrel.gov The Si-O bond lengths and O-Si-O bond angles within the tetrahedra are largely preserved. mdpi.com However, the key difference lies in the distribution of the Si-O-Si bond angle that links adjacent tetrahedra, which exhibits a broad distribution rather than a fixed value as in crystals. mdpi.com

Medium-range order (MRO) describes the structural correlations over a length scale of approximately 5-20 Å, encompassing the arrangement of tetrahedra relative to one another. taylorandfrancis.comicaarconcrete.org The characterization of MRO is more complex than SRO. It is often described in terms of the network's topology, specifically the distribution of ring sizes (the number of silicon atoms in a closed loop of corner-sharing tetrahedra). arxiv.org Techniques like fluctuation electron microscopy, X-ray absorption near-edge structure (XANES), and nuclear magnetic resonance (NMR) spectroscopy provide insights into this intermediate level of organization. icaarconcrete.org Spectroscopic methods like FTIR and Raman are also sensitive to the structural order; broader spectral bands in amorphous this compound compared to the sharp peaks in crystalline forms reflect the wider distribution of bond angles and lengths, and thus a lower degree of internal order. mdpi.comfrontiersin.org

Characterization of Intrinsic Structural Defects and Their Electronic Implications